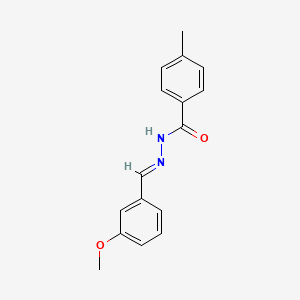![molecular formula C24H21N5O4 B11550958 N'-{(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11550958.png)
N'-{(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C24H21N5O4 This compound is known for its unique structure, which includes both dimethylamino and nitrophenyl groups, as well as an acridinyl moiety
Preparation Methods
The synthesis of N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 2-(9-oxo-10(9H)-acridinyl)acetohydrazide with 2-(dimethylamino)-5-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and acridinyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, to form various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE has several scientific research applications:
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key factor in its anticancer activity. Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microbial cells .
Comparison with Similar Compounds
N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-{(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE: This compound has a similar structure but differs in the position of the nitro and dimethylamino groups, which can affect its reactivity and biological activity.
N,N-Dimethylethylenediamine: Although structurally different, this compound shares the dimethylamino group and is used in various chemical and industrial applications.
The uniqueness of N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H21N5O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C24H21N5O4/c1-27(2)20-12-11-17(29(32)33)13-16(20)14-25-26-23(30)15-28-21-9-5-3-7-18(21)24(31)19-8-4-6-10-22(19)28/h3-14H,15H2,1-2H3,(H,26,30)/b25-14+ |
InChI Key |
TUEIXPXFFXSWJN-AFUMVMLFSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11550882.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11550884.png)
![(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine](/img/structure/B11550889.png)
![2-methoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11550891.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11550899.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11550910.png)

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11550924.png)

![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550933.png)
![3-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11550938.png)
![2-[(E)-[(4-Fluorophenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11550941.png)
![2-bromo-4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11550951.png)
![6-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11550961.png)
